molecular formula C9H11N3O B13320667 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13320667
M. Wt: 177.20 g/mol
InChI Key: AQURXJMBAGXUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its significant biological and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclocondensation of aminopyrazoles with appropriate alkynes. One common method includes the reaction of aminopyrazoles with symmetric and non-symmetric alkynes in the presence of potassium hydrogen sulfate (KHSO4) under ultrasonic conditions in aqueous ethanol . This method yields the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, could further enhance the industrial viability of these methods .

Chemical Reactions Analysis

Types of Reactions

7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NBS in the presence of a solvent like dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

7-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O/c1-2-3-7-6-9(13)11-8-4-5-10-12(7)8/h4-6H,2-3H2,1H3,(H,11,13)

InChI Key

AQURXJMBAGXUGR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=CC=NN21

Origin of Product

United States

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